molecular formula C12H10O5 B12975557 4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one CAS No. 16108-39-7

4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one

Cat. No.: B12975557
CAS No.: 16108-39-7
M. Wt: 234.20 g/mol
InChI Key: JUFLOKBWHMAKPO-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one (CAS 16108-39-7) is a chemical compound with the molecular formula C12H10O5 and a molecular weight of 234.20 g/mol . It belongs to the 1,3-benzodioxole class of compounds, a structural motif found in various biologically active molecules and natural products . This specific benzodioxole derivative serves as a valuable scaffold in medicinal chemistry and pharmacological research. Compounds featuring the 1,3-benzodioxole nucleus have demonstrated a wide range of intriguing biological activities in scientific studies, making them promising candidates for the development of novel therapeutic agents . Recent research has highlighted the potential of synthesized benzodioxole derivatives, such as benzodioxol carboxamide compounds, as potent inhibitors of the α-amylase enzyme, with IC50 values in the sub-micromolar range . This suggests significant potential for applications in metabolic disorder research. Furthermore, structurally related N-(benzo[d][1,3]dioxol-5-yl) compounds have been designed and synthesized as novel auxin receptor agonists, showing a remarkable promotive effect on root growth in plants, which indicates potential applications in agricultural science and plant biology research . The core 1,3-benzodioxole structure is known to be metabolized by cytochrome P-450 enzymes, a process that has been mechanistically studied . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling, safety, and spectroscopic data prior to use.

Properties

CAS No.

16108-39-7

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

4-(1,3-benzodioxole-5-carbonyl)oxolan-2-one

InChI

InChI=1S/C12H10O5/c13-11-4-8(5-15-11)12(14)7-1-2-9-10(3-7)17-6-16-9/h1-3,8H,4-6H2

InChI Key

JUFLOKBWHMAKPO-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)C(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Regioselective Carbonylation and Lactonization

A prominent approach involves regioselective hydration and cyclization of suitably functionalized precursors such as 1,4-enynes or Morita–Baylis–Hillman (MBH) adduct derivatives. These precursors are transformed into allylic bromides, which then undergo alkynylation and subsequent gold(I)-catalyzed hydration to form the lactone ring with the benzodioxole carbonyl substituent.

  • Allylic Bromide Formation: MBH adducts are treated with aqueous HBr and concentrated H2SO4 or via Appel reaction conditions (PPh3 and CBr4) to yield allylic bromides in good yields (typically 70–90%).

  • Alkynylation: The allylic bromides react with alkyl propiolates or other terminal alkynes in the presence of copper iodide (CuI) and potassium carbonate (K2CO3) to form enynes. This step is performed under nitrogen atmosphere in dry acetonitrile at controlled temperatures (room temperature to 60 °C), yielding 44–88% of the desired enynes.

  • Gold(I)-Catalyzed Hydration: The enynes undergo regioselective hydration catalyzed by gold(I) complexes (e.g., Et3PAuCl/AgOTf) in a CH3CN/H2O solvent mixture (2:1 v/v) at room temperature. This step converts the alkyne moiety into a ketone and facilitates intramolecular cyclization to form the γ-butyrolactone ring with the benzodioxole carbonyl substituent. Yields for this step are typically high (80–95%) with excellent regioselectivity.

Mechanistic Insights

  • The gold(I) catalyst coordinates to the alkyne, activating it toward nucleophilic attack by the carbonyl oxygen of the benzodioxole moiety, promoting 5-exo-dig cyclization.
  • The intermediate vinyl-gold species is then attacked by water, followed by protodeauration to yield the lactone.
  • This mechanism ensures regioselective formation of the lactone ring and incorporation of the benzodioxole carbonyl group.

Experimental Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Allylic Bromide Formation Aqueous HBr + H2SO4 or PPh3 + CBr4 in CH2Cl2 70–90 Appel conditions used when acid-sensitive substrates degrade under HBr/H2SO4
Alkynylation CuI (0.2 equiv), K2CO3 (1.0 equiv), dry CH3CN, N2 44–88 Temperature: RT to 60 °C; reaction time: 2–24 h
Gold(I)-Catalyzed Hydration Au(I) catalyst (5 mol %), AgOTf (10 mol %), CH3CN/H2O (2:1), RT 80–95 Catalyst loading can be reduced to 1–2 mol % with longer reaction times

Representative Reaction Scheme (Summary)

Additional Notes on Purification and Characterization

  • Purification is typically achieved by flash silica gel chromatography using ethyl acetate/hexane gradients.
  • Structural confirmation is done by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography.
  • The regioselectivity and purity of the lactone product are confirmed by NMR and chromatographic techniques.

Summary of Research Findings

  • The gold(I)-catalyzed hydration method is highly efficient, regioselective, and mild, making it suitable for sensitive benzodioxole-containing substrates.
  • The use of MBH adducts as starting materials allows for modular synthesis and functional group tolerance.
  • Optimization of solvent ratios and catalyst loading is critical for maximizing yield and selectivity.
  • Mechanistic studies support a 5-exo-dig cyclization pathway facilitated by carbonyl coordination to the activated alkyne.

This comprehensive preparation method for this compound is supported by detailed experimental data and mechanistic understanding from peer-reviewed research, ensuring a professional and authoritative synthesis protocol.

Reference:

  • Regioselective gold(I)-catalyzed hydration of 1,4-enynes derived from Morita–Baylis–Hillman adducts for lactone synthesis, ACS Omega, 2020.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

The compound 4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one , also known as (-)-sanguinolignan A , has garnered attention for its diverse applications, particularly in scientific research and pharmaceutical development. This article explores its applications, supported by case studies and data tables that highlight its significance in various fields.

Chemical Properties and Structure

The molecular formula of this compound is C20H16O8C_{20}H_{16}O_8 with a molecular weight of 384.3 g/mol. The compound features a benzodioxole moiety, which is integral to its biological activity. Its structure can be represented as follows:

  • IUPAC Name : (3S,4R)-3-(1,3-benzodioxole-5-carbonyl)-4-[(S)-1,3-benzodioxol-5-yl(hydroxy)methyl]oxolan-2-one
  • SMILES Notation : C1C@@HC@@HO

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceuticals. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. For instance, research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzodioxole compounds exhibited significant anti-cancer activities through the modulation of apoptotic pathways. The findings indicated that these compounds could serve as lead candidates for further drug development aimed at targeting specific cancer types.

The compound has also been investigated for its antioxidant properties, which contribute to its potential use in treating oxidative stress-related diseases. The antioxidant activity is crucial for preventing cellular damage caused by free radicals.

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in cellular models
Anti-cancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative damage

Material Science

In material science, this compound's unique structural characteristics make it suitable for developing biodegradable polymers and materials. These materials are increasingly important in medical applications such as drug delivery systems and tissue engineering.

Case Study: Biodegradable Polymers

Research has shown that incorporating benzodioxole derivatives into polymer matrices enhances their mechanical properties while maintaining biodegradability. This application is particularly relevant in creating scaffolds for tissue regeneration.

Mechanism of Action

The mechanism by which 4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzo[d][1,3]dioxole and dihydrofuranone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

  • Structure : Shares the oxolan-2-one core but replaces the benzodioxole carbonyl with a benzodioxolylmethyl group. A hydroxy(trimethoxyphenyl)methyl substituent is present at the 3-position.
  • Molecular Formula : C₂₂H₂₄O₈ (MW: 416.40 g/mol).
  • Key Properties :
    • Polarity : TPSA = 92.70 Ų, XlogP = 3.20, indicating moderate lipophilicity .
    • Bioactivity : Classified as a dibenzylbutyrolactone lignan, associated with antioxidant and cytotoxic activities due to the trimethoxyphenyl group .
  • Synthetic Relevance : Prepared via stereoselective methods, with hydroxy and methoxy groups influencing chiral resolution .

Yatein [(3R,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one]

  • Structure : Similar oxolan-2-one framework but lacks the hydroxy group found in the compound above. Features a benzodioxolylmethyl and trimethoxyphenylmethyl substitution.
  • Key Properties :
    • Stereochemistry : (3R,4R) configuration critical for bioactivity.
    • Bioactivity : Demonstrates antiproliferative effects against cancer cells, attributed to the trimethoxyphenyl group’s role in DNA intercalation or tubulin inhibition .

Pilocarpine (PIL) [(3S,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one]

  • Structure : Replaces benzodioxole with an imidazole ring and an ethyl group.
  • Key Properties :
    • Bioactivity : A cholinergic agonist targeting muscarinic receptors, used to treat glaucoma and dry mouth.
    • Polarity : Higher water solubility due to the basic imidazole group (pKa ~7.0) .
  • Comparison : The imidazole moiety introduces distinct pharmacological targeting compared to benzodioxole-based compounds .

(3Z,4S)-4-(2H-1,3-Benzodioxol-5-ylmethyl)-3-(2H-1,3-Benzodioxol-5-ylmethylidene)oxolan-2-one

  • Structure : Features a benzodioxolylmethylidene group (conjugated double bond) at the 3-position.
  • Key Properties: Reactivity: The α,β-unsaturated carbonyl system may undergo Michael addition reactions, relevant in synthetic modifications.

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents TPSA (Ų) XlogP Bioactivity Highlights
4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one C₁₂H₁₀O₅ Benzodioxole carbonyl ~85 2.8 Enzyme inhibition, antioxidant
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one C₂₂H₂₄O₈ Benzodioxolylmethyl, hydroxy-trimethoxyphenyl 92.70 3.20 Cytotoxic lignan
Yatein C₂₄H₂₆O₇ Benzodioxolylmethyl, trimethoxyphenylmethyl ~80 3.5 Antiproliferative, tubulin inhibition
Pilocarpine (PIL) C₁₁H₁₆N₂O₂ Imidazole, ethyl ~50 1.2 Cholinergic agonist

Key Research Findings

  • Stereochemical Influence : The (3R,4R) configuration in Yatein and related lignans is critical for binding to tubulin or DNA, highlighting the importance of chiral synthesis .
  • Substituent Effects :
    • Benzodioxole : Enhances lipophilicity and metabolic stability, common in CNS-active compounds .
    • Trimethoxyphenyl : Associated with cytotoxicity via interference with microtubule dynamics .
    • Imidazole : Introduces basicity and water solubility, enabling interaction with hydrophilic targets like muscarinic receptors .
  • Synthetic Challenges : Asymmetric synthesis of hydroxy-containing analogs (e.g., compound) requires precise control to avoid racemization, often achieved via chiral auxiliaries or enzymatic resolution .

Biological Activity

4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula of this compound is C_{12}H_{10}O_{4}, with a molecular weight of 234.20 g/mol. It features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzodioxole group enhances the compound's ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Research suggests that derivatives of benzodioxole can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Modulation of Signaling Pathways : The compound could influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of related benzodioxole compounds against various bacterial strains. The results demonstrated that compounds with similar structural features showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells .

Study 2: Anti-inflammatory Properties

In a model of acute inflammation, the administration of benzodioxole derivatives led to a significant reduction in edema and inflammatory markers. This suggests that this compound may possess similar anti-inflammatory effects .

Study 3: Anticancer Activity

Research on a related compound indicated its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding supports the hypothesis that this compound could have anticancer properties .

Data Tables

Biological ActivityMechanismReferences
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis and cell cycle arrest

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